1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine
Description
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-17-7-4-6-15(13-17)19(23)21-11-9-20(10-12-21)14-16-5-2-3-8-18(16)22(24)25/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAYPTFJHVQVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the methoxybenzoyl and nitrophenylmethyl groups. Common synthetic routes include:
Piperazine Synthesis: Piperazine can be synthesized through various methods, including the diol-diamine coupling catalyzed by ruthenium (II) complexes.
Introduction of Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via acylation reactions using methoxybenzoic acid derivatives and suitable coupling agents.
Introduction of Nitrophenylmethyl Group: The nitrophenylmethyl group can be introduced through nucleophilic substitution reactions involving nitrophenylmethyl halides and piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Reduction Reactions
The nitro (-NO₂) group on the 2-nitrophenylmethyl substituent is highly susceptible to reduction. Common reducing agents include:
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, room temperature | 2-Aminophenylmethyl derivative |
| NaBH₄/CuCl₂ | Methanol, 0–5°C | Hydroxylamine intermediate |
| Zn/HCl | Aqueous HCl, reflux | Aniline derivative |
In the PMC study, piperazine derivatives with nitro groups underwent catalytic hydrogenation to yield bioactive amines (e.g., compound 40 , Figure 19) . For the target compound, reduction of the nitro group could enhance hydrogen-bonding capacity, as seen in analogs that interact with kinases like MEK1 (IC₅₀ = 0.11 µM) .
Substitution Reactions
The piperazine nitrogen atoms and aromatic rings participate in nucleophilic/electrophilic substitutions:
Nucleophilic Aromatic Substitution
The electron-deficient 2-nitrophenyl ring facilitates substitution at the para position to the nitro group:
Examples :
Piperazine Functionalization
The secondary amines on the piperazine ring react with:
Oxidation Potential
The methoxybenzoyl group and methylene bridge (-CH₂-) in the nitrophenylmethyl unit are oxidation sites:
| Site | Oxidizing Agent | Product |
|---|---|---|
| Methylene (-CH₂-) | KMnO₄/H⁺ | Ketone derivative |
| Methoxy (-OCH₃) | HNO₃ | Demethylation to phenolic -OH |
Oxidation of the methylene bridge to a ketone enhances electrophilicity, as demonstrated in celastrol derivatives (e.g., compound 32 , Figure 16), which showed improved solubility and Hsp90 inhibition (IC₅₀ = 4.71 µM) .
Interaction with Biological Targets
Piperazine derivatives often modulate protein-ligand interactions. Key findings from structural analogs include:
-
Tubulin Binding : Nitrophenyl groups engage in hydrophobic interactions with tubulin’s β-subunit (e.g., compound 40 inhibits polymerization at IC₅₀ = 1.33 µM) .
-
Kinase Inhibition : Methoxybenzoyl moieties act as hydrogen-bond acceptors with residues like LYS189 in MEK1 .
-
DNA Intercalation : Planar aromatic systems intercalate DNA, as seen in emodin-piperazine hybrids (IC₅₀ = 5.027 µM) .
Comparative Reactivity
The table below contrasts the reactivity of 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine with similar compounds:
Scientific Research Applications
1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Nitro Group Position: The 2-nitrophenyl group in the target compound contrasts with 4-nitrobenzyl derivatives (e.g., ).
- Methoxy vs. Halogen Substituents : The 3-methoxybenzoyl group increases lipophilicity compared to halogenated analogs (e.g., 2-fluorobenzoyl in ), which could improve CNS penetration but may alter metabolic stability .
- Biological Activity : Compounds with nitro groups in the benzyl position (e.g., 2-nitrobenzyl in ) show dopamine D2 receptor affinity, suggesting the target compound may share this activity. Conversely, nitroimidazole-triazole hybrids (e.g., ) prioritize antitumor effects.
Biological Activity
1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 298.33 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and potential as an antibacterial agent. The compound is part of a broader class of piperazine derivatives, which are known for their diverse pharmacological profiles.
Anticancer Activity
Several studies have investigated the anticancer properties of piperazine derivatives, including this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and by disrupting cell cycle progression. It inhibits key signaling pathways involved in tumor growth and metastasis.
- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.12 µM against A549 (lung cancer) cells, outperforming standard chemotherapeutics like cisplatin (IC50 = 11.54 µM) .
Antibacterial Activity
In addition to its anticancer potential, the compound has been evaluated for antibacterial properties:
- Activity Against Pathogens : Preliminary studies have shown that derivatives similar to this compound exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. MIC values ranged from 3.12 to 12.5 μg/mL, suggesting moderate efficacy compared to established antibiotics .
Case Studies and Research Findings
- Study on Piperazine Derivatives : A comprehensive review highlighted that piperazine-based compounds often exhibit enhanced biological activity when modified with various substituents, including nitrophenyl groups. The presence of the methoxybenzoyl moiety in this compound is believed to contribute to its improved activity profile .
- Cytotoxicity Screening : In a systematic screening of piperazine derivatives, the compound was found to inhibit cell proliferation significantly across multiple cancer cell lines, indicating broad-spectrum anticancer potential .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications at the piperazine nitrogen and the introduction of aromatic substituents can dramatically influence biological activity, with certain configurations leading to enhanced potency against specific cancer types .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, 1-(3-methoxyphenyl)piperazine derivatives are often synthesized by reacting substituted benzyl halides with piperazine precursors under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization includes column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol. Monitoring via HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions and coupling patterns. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). X-ray crystallography resolves stereochemistry, while DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties like HOMO-LUMO gaps. Mass spectrometry (ESI-MS) validates molecular weight .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Conduct receptor-binding assays (e.g., dopamine D₂/D₃ or serotonin 5-HT₁A) using radioligands like [³H]spiperone. For antimicrobial activity, use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Antioxidant potential is assessed via DPPH radical scavenging (IC₅₀ calculation) .
Advanced Research Questions
Q. How do substituents (e.g., methoxy vs. nitro groups) influence the compound’s bioactivity and selectivity?
- Methodological Answer : Perform a structure-activity relationship (SAR) study by synthesizing analogs with modified substituents. Compare binding affinities in receptor assays (e.g., dopamine transporters) and ADMET profiles (e.g., CYP450 inhibition). Computational docking (AutoDock Vina) into target proteins (e.g., PDB: 6CM4) identifies key interactions. The nitro group enhances electron-withdrawing effects, potentially improving membrane permeability .
Q. What strategies resolve contradictions in metabolic stability data between rodent and human liver microsomes?
- Methodological Answer : Use species-specific cytochrome P450 isoforms (e.g., CYP3A4 for humans) in microsomal stability assays. LC-MS/MS quantifies metabolites like 4,4'-difluorobenzophenone (M-3). If rodent data overpredicts human clearance, validate with hepatocyte models or in silico tools (e.g., SimCYP) to adjust for interspecies differences in enzyme kinetics .
Q. How can enantiomeric impurities in the synthesis be detected and minimized?
- Methodological Answer : Employ chiral HPLC (e.g., Chiralpak AD-H column) with a polar organic mobile phase (MeOH:EtOH:DEA, 90:10:0.1). For minimization, use asymmetric catalysis (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases). Racemic mixtures can be separated via diastereomeric salt formation with L-tartaric acid .
Key Notes
- Contradictions : reports rapid metabolism in rat microsomes, while suggests moderate stability in human models. This highlights the need for species-specific validation.
- Advanced Tools : Molecular dynamics simulations (AMBER) and cryo-EM are recommended for studying target binding in membrane environments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
